molecular formula C18H18N6O5 B10873188 (4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10873188
M. Wt: 398.4 g/mol
InChI Key: SZPZZPCBPWALCZ-VXLYETTFSA-N
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Description

The compound (4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a pyrazolone core, substituted with various functional groups including a nitrophenyl group, a dimethoxypyrimidinyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazolone Core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Dimethoxypyrimidinyl Group: This step involves the nucleophilic substitution reaction where the pyrimidine derivative is introduced, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often requiring catalysts or specific temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which (4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine and pyrazolone moieties can form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

(4Z)-4-{1-[(4,6-dimethoxypyrimidin-2-yl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolone derivatives and pyrimidine-containing compounds:

    Pyrazolone Derivatives: Compounds like antipyrine and aminopyrine, which are used as analgesics and anti-inflammatory agents.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and trimethoprim, which are used in cancer treatment and as antibiotics, respectively.

The uniqueness of This compound lies in its combined structural features, which confer a distinct set of chemical and biological properties not found in simpler analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18N6O5

Molecular Weight

398.4 g/mol

IUPAC Name

4-[(E)-N-(4,6-dimethoxypyrimidin-2-yl)-C-methylcarbonimidoyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N6O5/c1-10(19-18-20-14(28-3)9-15(21-18)29-4)16-11(2)22-23(17(16)25)12-5-7-13(8-6-12)24(26)27/h5-9,22H,1-4H3/b19-10+

InChI Key

SZPZZPCBPWALCZ-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])/C(=N/C3=NC(=CC(=N3)OC)OC)/C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=NC3=NC(=CC(=N3)OC)OC)C

Origin of Product

United States

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